![molecular formula C20H20N4OS B4578652 3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4578652.png)
3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole
Description
The chemical compound "3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole" is of significant interest due to its complex structure and potential for various applications. While specific studies on this compound were not identified, related research on 1,2,4-triazole derivatives provides valuable insights into the synthesis, structural analysis, and properties of similar compounds.
Synthesis Analysis
Synthesis of heterocyclic derivatives, including 1,2,4-triazole compounds, involves efficient methods to link different moieties such as thiourea, thiadiazole, and oxadiazole to the core structure. Novel heterocyclic derivatives have been synthesized and confirmed using 1H-NMR, 13C-NMR, and MS methods, with molecular structures of some derivatives further confirmed by X-ray crystallography (Szulczyk et al., 2017).
Molecular Structure Analysis
X-ray crystallography has been employed to confirm the molecular structures of triazole derivatives, revealing the dihedral angles between rings and hydrogen bonding patterns that form chain structures or frameworks in the crystal lattice (Zareef et al., 2008).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including alkylation, acetylation, and reactions with different amines to produce a wide range of derivatives. These reactions are facilitated by the compound's reactive sites and have been explored for the synthesis of new compounds with potential biological activities (Bayrak et al., 2009).
properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-18(23-13-7-8-14-23)15-26-20-22-21-19(16-9-3-1-4-10-16)24(20)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJHHSBIWLOBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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